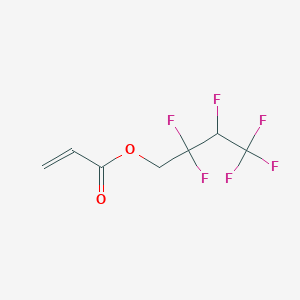

2,2,3,4,4,4-Hexafluorobutyl acrylate

Vue d'ensemble

Description

2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) is used for the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning .

Synthesis Analysis

Fluorinated polyacrylate elastomers can be synthesized via emulsion polymerization using an adjustable amphiphilic star macro-reversible addition-fragmentation chain-transfer (macro-RAFT) agent as a surfactant . The emulsion polymerization of 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and butyl acrylate (BA) is conducted using the amphiphilic star macro-RAFT agents .Molecular Structure Analysis

The linear formula of 2,2,3,4,4,4-Hexafluorobutyl acrylate is H2C=CHCO2CH2CF2CH(F)CF3 .Chemical Reactions Analysis

The synthesis of poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) thin films can be achieved using the plasma-enhanced chemical vapor deposition (PECVD) method .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3,4,4,4-Hexafluorobutyl acrylate include a refractive index of n20/D 1.352 (lit.), a boiling point of 40-43 °C/8 mmHg (lit.), and a density of 1.389 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Epoxy Thinner and Resin Modifier

This compound is used as an epoxy thinner and serves as a modifier for (meth)acrylate resin. It helps in adjusting the viscosity and improving the flow of epoxy resins .

Synthesis of Hybrid Fluorinated Star Polymers

It is utilized in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers via atom transfer radical polymerization (ATRP), using nano-cages as initiators .

Fabrication of Functional Elastomers

A method for preparing ABA tri-block functional elastomers involves using 2,2,3,4,4,4-Hexafluorobutyl acrylate in a two-step RAFT emulsion polymerization to synthesize transparent films .

Amphiphilic Copolymer Interaction Studies

The interaction between fluorinated amphiphilic copolymers and other substances is an area of study to understand the properties and potential applications of these materials .

Development of Cross-linkable Block Copolymers

A series of novel cross-linkable copolymers have been synthesized using this compound via atom transfer radical polymerization (ATRP), which could have various industrial applications .

Mécanisme D'action

Target of Action

2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is primarily used in the synthesis of polymers, specifically in the creation of tri-block copolymers . These copolymers are the primary targets of HFBA, and they play a crucial role in the formation of materials with unique properties such as high weather resistance and anti-fouling characteristics .

Mode of Action

HFBA interacts with its targets through a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . In this process, HFBA is incorporated into the polymer chain, resulting in the formation of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .

Biochemical Pathways

The RAFT polymerization process involving HFBA doesn’t directly affect any biochemical pathways as it is primarily a chemical process used in the synthesis of polymers . The resulting polymers can have various applications in different fields, including the creation of new building materials with high weather resistance and anti-fouling properties .

Pharmacokinetics

The physical and chemical properties of hfba, such as its boiling point and density , can influence its behavior during the polymerization process and the properties of the resulting polymers.

Result of Action

The primary result of HFBA’s action is the formation of tri-block copolymers with unique properties. For example, the synthesized PAA-b-PHFBA-b-PAA tri-block copolymers can form transparent films that exhibit a dramatic improvement in water contact angle after heat treatment, changing from hydrophilic to hydrophobic . These copolymers also behave as elastomeric materials, with a high elongation at break of around 1200% and a permanent deformation of below 25% .

Safety and Hazards

Orientations Futures

The future directions of 2,2,3,4,4,4-Hexafluorobutyl acrylate could involve its use in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning . Additionally, it could be used in the synthesis of novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .

Propriétés

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLEDTVXAGBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86227-80-7 | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10379310 | |

| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54052-90-3 | |

| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-hexafluorobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes HFBA valuable in material science?

A1: HFBA's incorporation significantly enhances the hydrophobicity of materials. This is attributed to the low surface energy of the -CF3 end group within its structure. [] For instance, when applied as a thin film using Plasma Enhanced Chemical Vapor Deposition (PECVD), it renders surfaces superhydrophobic, achieving water contact angles exceeding 150 degrees. []

Q2: How does HFBA contribute to oil absorption in materials like polyurethane foam?

A2: Modifying polyurethane foam with HFBA via Chemical Vapor Deposition (CVD) dramatically improves its oil absorption capacity. [] This modification significantly enhances surface hydrophobicity due to the presence of fluorine. Notably, polyurethane foam modified with poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) exhibits superior absorption across various oils, including chloroform, acetone, cyclohexane, and edible oil. []

Q3: Can HFBA be used to create environmentally friendly materials?

A3: Yes, HFBA plays a crucial role in developing "green" ABCBA penta-block elastomers. [] These elastomers are synthesized using RAFT emulsion polymerization in a surfactant and organic solvent-free environment. The process uses HFBA as a monomer to build the final block of the penta-block terpolymer. [] This method provides a clean and sustainable approach to producing high-performance elastomeric materials.

Q4: How does the structure of HFBA affect its polymerization behavior?

A4: HFBA's partially water-soluble nature is key to its controlled polymerization in emulsifier-free emulsion systems. [, ] Studies show that employing an amphiphilic RAFT agent during polymerization allows for the creation of stable, mono-dispersed latexes with particle sizes around 100 nm. [] The polymerization process is impacted by factors like the concentration of the RAFT agent and the reaction temperature. []

Q5: How does incorporating HFBA affect the properties of polyurethane acrylate prepolymers?

A5: Adding HFBA as a component in fluorine-containing polyurethane acrylate photosensitive prepolymer (FPUA) significantly improves both thermal stability and surface hydrophobicity of the resulting films. [] This modification broadens the potential applications of FPUA in various fields requiring these enhanced properties.

Q6: Are there any challenges in using HFBA in material synthesis?

A6: Maintaining the integrity of PHFBA thin films during post-synthesis modifications like hydrolysis can be challenging. [] Research indicates that without crosslinking with agents like di(ethylene glycol) divinyl ether (DEGDVE) and grafting with trichlorovinyl silane, these films tend to degrade rapidly during hydrolysis. [] Understanding these limitations is crucial for developing robust and durable materials incorporating HFBA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)